molecular formula C14H30N2O B14670968 N-Dodecyl-N'-methylurea CAS No. 39804-99-4

N-Dodecyl-N'-methylurea

Cat. No.: B14670968
CAS No.: 39804-99-4
M. Wt: 242.40 g/mol
InChI Key: FIGBTDOMBRNSSW-UHFFFAOYSA-N
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Description

N-Dodecyl-N'-methylurea is a urea derivative characterized by a dodecyl (C12) alkyl chain attached to one nitrogen atom and a methyl group (-CH₃) on the adjacent nitrogen (Figure 1A, ). The dodecyl chain enhances hydrophobicity, while the methyl group may influence steric effects and hydrogen-bonding capacity, critical for interactions in biological or colloidal systems.

Properties

CAS No.

39804-99-4

Molecular Formula

C14H30N2O

Molecular Weight

242.40 g/mol

IUPAC Name

1-dodecyl-3-methylurea

InChI

InChI=1S/C14H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(17)15-2/h3-13H2,1-2H3,(H2,15,16,17)

InChI Key

FIGBTDOMBRNSSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecyl-N’-methylurea can be synthesized through the nucleophilic addition of dodecylamine to methyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction can be represented as follows:

C12H25NH2+CH3NCOC12H25NHCONHCH3\text{C}_{12}\text{H}_{25}\text{NH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{C}_{12}\text{H}_{25}\text{NHCONHCH}_3 C12​H25​NH2​+CH3​NCO→C12​H25​NHCONHCH3​

Industrial Production Methods

Industrial production of N-Dodecyl-N’-methylurea often involves the same synthetic route but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The urea group can participate in substitution reactions, where the alkyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

N-Dodecyl-N’-methylurea has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of N-Dodecyl-N’-methylurea primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the urea group can form hydrogen bonds with water molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization of hydrophobic substances.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Urea Derivatives

Urea derivatives vary significantly in properties based on substituents. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
N-Dodecyl-N'-methylurea Dodecyl (C12), methyl (-CH₃) Likely surfactant, moderate solubility in polar solvents (inferred)
Fenuron Phenyl, dimethyl Herbicide (inhibits photosynthesis)
Isoproturon Isopropylphenyl, dimethyl Selective herbicide for cereal crops
Compound A Benzhydryl, hydroxyureido α2C-AR agonist (peripheral effects)
Hydroxyurea (1-3) Benzhydryl/cyclohexanemethyl Anticancer (ribonucleotide reductase inhibition)

Key Findings :

  • Alkyl Chain Impact : The dodecyl chain in this compound likely enhances micelle formation compared to shorter-chain analogs (e.g., fenuron), improving surfactant efficacy but reducing water solubility .
Surfactant Comparisons

This compound shares surfactant-like features with quaternary ammonium compounds (QACs) but differs in mechanism:

Compound Class Critical Property Reference
This compound Urea derivative Mild surfactant (predicted); biodegradable (C1-utilizing microbes may degrade methyl groups)
BAC12 QAC (benzyl-dimethyl-dodecylammonium) Strong antimicrobial activity; toxic to aquatic life
DDPAC QAC (propandiol) High protein separation efficiency
Gemini 12-6-12 Gemini QAC Superior surface activity; low critical micelle concentration

Key Findings :

  • Efficiency : QACs (e.g., BAC12, DDPAC) outperform urea derivatives in surface tension reduction and antimicrobial potency due to permanent positive charges .
  • Biodegradability : this compound may exhibit better environmental compatibility than persistent QACs, as methylurea is metabolized by certain methylotrophic bacteria .

Thermal and Functional Stability

While this compound itself isn’t studied here, its urea backbone and alkyl chain suggest comparable thermal resilience, albeit with reduced crystallinity due to the flexible dodecyl group.

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